5-Cyclopropoxy-3-isopropyl-N-methylpicolinamide
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Overview
Description
5-Cyclopropoxy-3-isopropyl-N-methylpicolinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol This compound is known for its unique structural features, including a cyclopropoxy group, an isopropyl group, and a picolinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-isopropyl-N-methylpicolinamide typically involves the following steps:
Formation of the Picolinamide Core: The picolinamide core is synthesized through the reaction of picolinic acid with thionyl chloride to form picolinoyl chloride, which is then reacted with methylamine to yield N-methylpicolinamide.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction. This involves the reaction of the picolinamide derivative with cyclopropyl bromide in the presence of a base such as potassium carbonate.
Addition of the Isopropyl Group: The isopropyl group is introduced through a Friedel-Crafts alkylation reaction, where the picolinamide derivative is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Cyclopropoxy-3-isopropyl-N-methylpicolinamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, bases like potassium carbonate, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: New compounds with substituted functional groups.
Scientific Research Applications
5-Cyclopropoxy-3-isopropyl-N-methylpicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-isopropyl-N-methylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide: Similar structure but with different positional isomers.
5-Cyclopropoxy-3-isopropoxy-N-methylpicolinamide: Similar structure with an isopropoxy group instead of an isopropyl group.
5-Cyclopropoxy-3-methoxy-N-methylpicolinamide: Similar structure with a methoxy group instead of an isopropyl group.
Uniqueness
5-Cyclopropoxy-3-isopropyl-N-methylpicolinamide is unique due to its specific combination of functional groups and their positions on the picolinamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-3-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)11-6-10(17-9-4-5-9)7-15-12(11)13(16)14-3/h6-9H,4-5H2,1-3H3,(H,14,16) |
InChI Key |
MGUCRSSHZKTYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=CC(=C1)OC2CC2)C(=O)NC |
Origin of Product |
United States |
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